molecular formula C10H12BrClO B14598185 4-Bromo-2-tert-butyl-6-chlorophenol CAS No. 60935-50-4

4-Bromo-2-tert-butyl-6-chlorophenol

Katalognummer: B14598185
CAS-Nummer: 60935-50-4
Molekulargewicht: 263.56 g/mol
InChI-Schlüssel: WPMJADHCEZTVNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and tert-butyl groups on the benzene ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol typically involves the bromination and chlorination of 2-tert-butylphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-2-tert-butyl-6-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as nitro or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-tert-butyl-6-chlorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group can also influence the compound’s hydrophobicity and overall molecular interactions.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-tert-butyl-6-chlorophenol can be compared with other substituted phenols, such as:

    2-Bromo-4,6-di-tert-butylphenol: Similar in structure but with an additional tert-butyl group, leading to different chemical properties and applications.

    4-tert-Butyl-2-chlorophenol:

    4-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its hydrophobicity and interaction with molecular targets.

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Eigenschaften

CAS-Nummer

60935-50-4

Molekularformel

C10H12BrClO

Molekulargewicht

263.56 g/mol

IUPAC-Name

4-bromo-2-tert-butyl-6-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3

InChI-Schlüssel

WPMJADHCEZTVNO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.